N-butyryl-L-Homoserine lactone-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

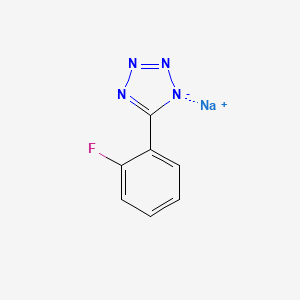

N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) contains five deuterium atoms at the 3, 3/', 4, 4, and 4 positions. It is intended for use as an internal standard for the quantification of C4-HSL by GC- or LC-mass spectrometry. Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. A promising field of study involves controlling bacterial infections by quenching their quorum sensing systems. The expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins, is coordinated by synthesis of diffusible acylhomoserine lactone (AHL) molecules. C4-HSL is a small diffusible signaling molecule involved in quorum sensing, controlling gene expression, and affecting cellular metabolism. The diverse applications of this molecule include regulation of virulence in general, infection prevention, and formation of biofilms.

Applications De Recherche Scientifique

Synthesis and Identification

Degradation Studies

Porcine kidney acylase I can deacylate N-acylhomoserine lactones, including N-butyryl-L-homoserine lactone. This process transforms N-butyryl-and N-octanoyl-L-homoserine lactones into L-homoserine, which has implications in quorum-sensing and biofilm formation by Gram-negative bacteria (Feng Xu et al., 2003).

Quorum-quenching Lactonase Evolution

Thermostable quorum-quenching lactonase can hydrolyze N-acylhomoserine lactones, including N-butyryl-l-homoserine lactone. This is important in virulence pathways of quorum-sensing pathogenic bacteria (J. Chow et al., 2010).

Thin-Layer Chromatography in Detection

N-Butyryl-L-Homoserine Lactone is used in assays for sensing acyl-homoserine lactones. This method couples thin-layer chromatography with detection using Agrobacterium tumefaciens, providing insights into the signaling molecules produced by bacteria (P. Shaw et al., 1997).

Biodegradation of Aromatics

N-Butyryl-l-homoserine lactone (BHL) plays a role in the biodegradation of aromatic compounds. The production of BHL by Pseudomonas aeruginosa during the biodegradation of aromatics like phenol and benzoate suggests a role in pollutant treatment processes (Yang‐Chun Yong & J. Zhong, 2010).

Quorum Sensing Modulation

N-Butyryl-L-Homoserine Lactone (BHL) is involved in quorum sensing (QS) modulation in Pseudomonas aeruginosa. Studies on the lactone stability and reactivity have implications for developing new antibacterial agents targeting QS pathways (F. G. Glansdorp et al., 2004).

Antibacterial Combinations

Research involving N-butyryl-D,L-homoserine lactone in combination with antibiotics suggests its role in the lactonase activity and its potential in antibacterial strategies (A. Aslanli et al., 2018).

Calcium Signaling in Plants

N-Butyryl-homoserine lactone can induce calcium signaling in Arabidopsis root cells, suggesting a role in plant responses to bacterial quorum sensing signals (Shuishan Song et al., 2011).

Propriétés

Formule moléculaire |

C8H8D5NO3 |

|---|---|

Poids moléculaire |

176.2 |

InChI |

InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1/i1D3,2D2 |

Clé InChI |

VFFNZZXXTGXBOG-PLFILOGFSA-N |

SMILES |

CCCC(=O)N[C@H]1CCOC1=O |

Synonymes |

C4-HSL-d5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]nonadecanamide](/img/structure/B1150937.png)